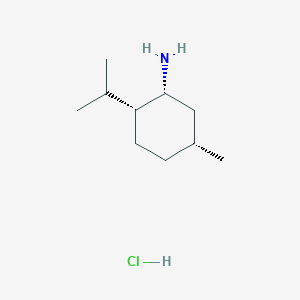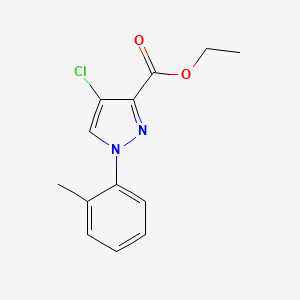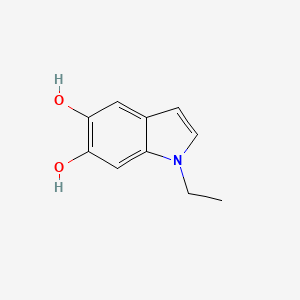
1-Amino-2-methoxyacridin-9(10H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-2-methoxyacridin-9(10H)-one is a chemical compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents and DNA intercalators. This compound, with its unique structure, holds promise for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-2-methoxyacridin-9(10H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis often begins with a substituted aniline.
Cyclization: The aniline derivative undergoes cyclization to form the acridine core.
Functional Group Modification: Introduction of the amino and methoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-2-methoxyacridin-9(10H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding quinones.
Reduction: Reduction of the acridine ring.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or other electrophiles/nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield acridone derivatives, while substitution reactions could introduce various functional groups onto the acridine core.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a fluorescent probe or DNA intercalator.
Medicine: Potential anticancer or antimicrobial agent.
Industry: Use in the synthesis of dyes or other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Amino-2-methoxyacridin-9(10H)-one would depend on its specific application:
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Enzyme Inhibition: It could inhibit specific enzymes, affecting cellular pathways.
Fluorescence: The compound might exhibit fluorescence, making it useful as a probe in biological studies.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known DNA intercalator and fluorescent dye.
Acriflavine: Used as an antiseptic and in biological staining.
9-Aminoacridine: Known for its antimicrobial properties.
Uniqueness
1-Amino-2-methoxyacridin-9(10H)-one is unique due to its specific functional groups, which might confer distinct chemical and biological properties compared to other acridine derivatives.
Propiedades
Número CAS |
89974-91-4 |
|---|---|
Fórmula molecular |
C14H12N2O2 |
Peso molecular |
240.26 g/mol |
Nombre IUPAC |
1-amino-2-methoxy-10H-acridin-9-one |
InChI |
InChI=1S/C14H12N2O2/c1-18-11-7-6-10-12(13(11)15)14(17)8-4-2-3-5-9(8)16-10/h2-7H,15H2,1H3,(H,16,17) |
Clave InChI |
KLNIKVXCLHKDDL-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=C(C=C1)NC3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[[1,3]dioxolo[4,5-f]isoindole-5,1'-cyclopropan]-7(6H)-one](/img/structure/B12941018.png)





![8-Chloro-N-(2,6-dichlorophenyl)-7-fluoro-5-hydroxy-[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonamide](/img/structure/B12941059.png)







